1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Overview
Description
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- is an organic compound with the molecular formula C17H35BSi and a molecular weight of 278.36 g/mol . This compound is characterized by the presence of a butene backbone, a cyclohexyl group, a diethylboryl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- involves several steps. One common method includes the reaction of 1-butene with cyclohexylborane, followed by the addition of diethylborane and trimethylsilyl chloride. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alkanes or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.
Medicine: Research into boron-containing compounds has shown potential in drug development, particularly in the design of boron-based pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylboryl group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity and function. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- can be compared with other similar compounds, such as:
1-Butene, 1-cyclohexyl-2-boryl-1-trimethylsilyl-, (E)-: This compound lacks the diethyl groups on the boron atom, which may affect its reactivity and stability.
1-Butene, 1-cyclohexyl-2-diethylboryl-1-methylsilyl-, (E)-: The presence of a methyl group instead of a trimethylsilyl group can influence the compound’s lipophilicity and interaction with biological targets.
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (Z)-: The (Z)-isomer has a different spatial arrangement of groups, which can affect its chemical and biological properties.
These comparisons highlight the uniqueness of 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- in terms of its structure and reactivity.
Properties
IUPAC Name |
[(E)-1-cyclohexyl-2-diethylboranylbut-1-enyl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35BSi/c1-7-16(18(8-2)9-3)17(19(4,5)6)15-13-11-10-12-14-15/h15H,7-14H2,1-6H3/b17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYYYQFMZDYKV-MSUUIHNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C(=C(C1CCCCC1)[Si](C)(C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CC)(CC)/C(=C(/C1CCCCC1)\[Si](C)(C)C)/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35BSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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